
5'-O-三苯甲基肌苷
描述
5’-O-tritylinosine, also known as KIN59, is a purine riboside derivative . It is an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase . KIN59 has been shown to inhibit FGF2-stimulated cell growth and the expression of p-FGFR1, P-Akt in FGF2 stimulated cells . It has demonstrated anti-tumor activity .
Synthesis Analysis
The synthesis of 5’-O-tritylinosine involves reaction with pyridine and dmap at 100 degrees Celsius for 0.25 hours under microwave irradiation .
Molecular Structure Analysis
The molecular formula of 5’-O-tritylinosine is C29H26N4O5 . Its molecular weight is 510.54 .
Chemical Reactions Analysis
5’-O-tritylinosine acts as an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase . It does not compete with the pyrimidine nucleoside or the phosphate-binding site of the enzyme but noncompetitively inhibits thymidine phosphorylase when thymidine or phosphate is used as the variable substrate .
Physical And Chemical Properties Analysis
5’-O-tritylinosine is soluble in DMF, DMSO, and Ethanol . It appears as a crystalline solid .
科学研究应用
抗血管生成癌症治疗
5'-O-三苯甲基肌苷:已被确定为血管生成酶胸腺嘧啶磷酸化酶的变构抑制剂 . 该化合物已显示出抑制血管生成的能力,血管生成是肿瘤生长和转移的关键过程。通过靶向新血管的形成,KIN59 可以潜在地用于阻止癌性肿瘤的进展。
多靶点成纤维细胞生长因子 2 拮抗
KIN59 作为一种多靶点拮抗剂作用于成纤维细胞生长因子 2 (FGF2),FGF2 是一种有效的血管生成因子 . 它抑制 FGF2 诱导的内皮细胞增殖和受体活化,这是血管生成的关键步骤。这使其成为设计能够干扰血管生成信号传导中的多条途径的药物的有前景的先导化合物。
抑制内皮细胞迁移
该化合物已被证明可以减少内皮细胞迁移,内皮细胞迁移对于血管生成过程中新血管的形成至关重要 . 这种特性可以用于开发需要调节内皮动力学的治疗方法,例如在伤口愈合或组织工程中。
肿瘤生长和血管新生
据报道,KIN59 的全身给药可抑制动物模型中皮下肿瘤的生长和血管新生 . 这表明它在抗肿瘤治疗中的潜在应用,特别是在靶向肿瘤生态系统的血管成分方面。
调节基底膜蛋白多糖表达
KIN59 给药与层粘连蛋白表达的下调相关,层粘连蛋白是血管基底膜的主要蛋白多糖 . 这种作用可能在以细胞外基质及其在各种生理和病理过程中的作用为研究重点的研究中具有重要意义。
选择性 FGF 受体结合抑制
该化合物选择性地抑制 FGF2 与其受体 FGFR1 的结合,而不影响与肝素的相互作用 . 这种特异性在设计靶向特定配体-受体相互作用而不会产生更广泛的全身影响的疗法方面可能是有利的。
在多靶点药物设计中的潜力
鉴于 KIN59 能够与参与血管生成和肿瘤生长的多个靶点相互作用,因此它在多靶点治疗剂的设计中是一个有价值的模型化合物 . 它的多方面作用概况可以激发开发具有更高疗效和更低耐药性的新药。
血管生成研究中的研究工具
作为关键血管生成过程的抑制剂,KIN59 可用作研究工具,以研究血管生成的潜在机制及其在各种疾病中的作用 . 它可以帮助解剖复杂的信号通路并识别潜在的治疗干预点。
作用机制
Target of Action
The primary target of 5’-O-Tritylinosine, also known as KIN59, is Thymidine Phosphorylase (TPase) . TPase is an angiogenic enzyme that catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases . The enzymatic activity of TPase is essential for its angiogenesis-stimulating properties .
Mode of Action
KIN59 acts as an allosteric inhibitor of TPase . Instead, it noncompetitively inhibits TPase when thymidine or phosphate is used as the variable substrate . This suggests that KIN59 interacts with a different site on the enzyme, altering its conformation and thus reducing its activity .
Biochemical Pathways
KIN59 affects the angiogenesis pathway, which is the process by which new blood capillaries are generated from preexisting blood vessels . By inhibiting TPase, KIN59 suppresses TPase-triggered angiogenesis .
Result of Action
KIN59 has been shown to suppress TPase-induced angiogenesis . It also inhibits the angiogenic response triggered by FGF2 . Moreover, KIN59 abrogates FGF2-induced endothelial cell proliferation, FGF receptor activation, and Akt signaling in vitro . Systemic administration of KIN59 inhibits the growth and neovascularization of subcutaneous tumors induced by FGF2-transformed endothelial cells injected in immunodeficient nude mice .
Action Environment
The action of KIN59 can be influenced by various environmental factors. For instance, the compound’s efficacy in inhibiting angiogenesis was demonstrated in the specific environment of the chicken chorioallantoic membrane (CAM) assay . .
实验室实验的优点和局限性
The use of 5'-O-T in laboratory experiments has several advantages and limitations. One of the main advantages of using 5'-O-T is that it is relatively easy to synthesize in high yields. In addition, 5'-O-T is relatively stable and can be stored for long periods of time. However, 5'-O-T is also relatively expensive and can be difficult to obtain in large quantities. Additionally, 5'-O-T can be toxic in high concentrations and should be used with caution in laboratory experiments.
未来方向
The potential applications of 5'-O-T are vast and many future directions exist for further research. One of the most promising areas of research is the development of new and improved methods for synthesizing 5'-O-T. Additionally, further research is needed to explore the potential applications of 5'-O-T in gene therapy, drug delivery, and gene regulation. Finally, further research is needed to explore the potential biochemical and physiological effects of 5'-O-T.
生化分析
Biochemical Properties
5’-O-Tritylinosine interacts with thymidine phosphorylase, an enzyme involved in the reversible phosphorolysis of pyrimidine deoxynucleosides . The compound acts as an allosteric inhibitor, meaning it binds to a site on the enzyme other than the active site, changing the enzyme’s conformation and reducing its activity .
Cellular Effects
In cellular contexts, 5’-O-Tritylinosine has been shown to inhibit the angiogenic response triggered by fibroblast growth factor-2 (FGF2), but not by VEGF in the chicken chorioallantoic membrane (CAM) assay . This suggests that 5’-O-Tritylinosine may influence cell function by modulating angiogenic pathways.
Molecular Mechanism
The molecular mechanism of 5’-O-Tritylinosine involves its binding to thymidine phosphorylase, leading to a change in the enzyme’s conformation and a decrease in its activity . This inhibitory action is noncompetitive, meaning 5’-O-Tritylinosine does not compete with the enzyme’s natural substrates .
Metabolic Pathways
5’-O-Tritylinosine is involved in the metabolic pathway of thymidine phosphorylase, an enzyme that plays a key role in the pyrimidine nucleoside salvage pathway . The compound acts as an allosteric inhibitor of this enzyme .
属性
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O5/c34-24-22(38-28(25(24)35)33-18-32-23-26(33)30-17-31-27(23)36)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,34-35H,16H2,(H,30,31,36)/t22-,24-,25-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPZMZDCXFRHCL-ZYWWQZICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5′-O-tritylinosine (KIN59) interact with its target, thymidine phosphorylase (TPase), and what are the downstream effects of this interaction?
A: Unlike many TPase inhibitors that compete with the nucleoside-binding site, KIN59 acts as a non-competitive inhibitor. This means it doesn't interfere with thymidine or phosphate binding to the enzyme. [] Instead, it binds to an allosteric site, triggering a conformational change that reduces TPase activity. [, , ] This inhibition of TPase ultimately disrupts angiogenesis, the formation of new blood vessels, which is often crucial for tumor growth and progression. [, ]
Q2: What are the structure-activity relationships (SAR) associated with KIN59 and its analogues? How do modifications to the compound structure affect its potency and selectivity towards TPase?
A: Research indicates that the 5′-O-trityl group is essential for KIN59's TPase inhibitory activity. Inosine alone does not exhibit the same effect. [] Interestingly, modifications to the purine ring of KIN59 can be tolerated without completely abolishing its activity. For instance, adding a cyclopropylmethyl or cyclohexylmethyl group at the N(1) position even enhances inhibitory potency tenfold compared to the parent KIN59 molecule. [] This suggests that further exploration of structural modifications could lead to even more potent and selective TPase inhibitors based on the KIN59 scaffold.
Q3: Beyond its effects on TPase, does KIN59 exhibit any other anti-angiogenic mechanisms?
A: Yes, research suggests that KIN59 also acts as a fibroblast growth factor-2 (FGF2) antagonist. [] It accomplishes this by inhibiting the binding of FGF2 to its receptor (FGFR1), thereby preventing the formation of essential signaling complexes. [] Importantly, KIN59 does not appear to affect VEGF-mediated angiogenesis, indicating a degree of specificity in its anti-angiogenic action. [] This multi-target activity makes KIN59 a particularly promising lead compound for developing new anti-angiogenic cancer therapies.
Q4: What in vitro and in vivo models have been used to investigate the efficacy of KIN59?
A: The anti-angiogenic effects of KIN59 have been demonstrated in both in vitro and in vivo settings. In vitro, KIN59 effectively blocked FGF2-induced endothelial cell proliferation and downstream signaling. [] In vivo, KIN59 inhibited both developmental and TPase-induced angiogenesis in the chicken chorioallantoic membrane (CAM) assay. [, ] Furthermore, systemic administration of KIN59 significantly reduced tumor growth and neovascularization in mouse models using FGF2-transformed endothelial cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


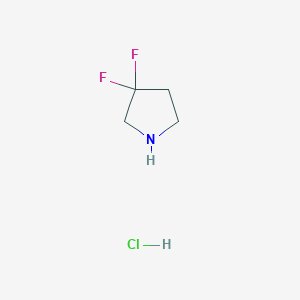
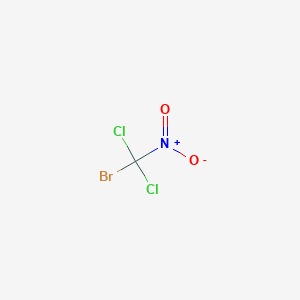
![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
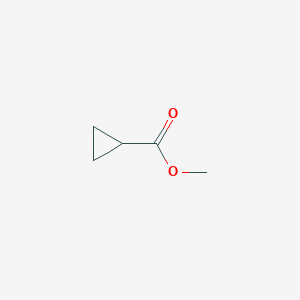

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)
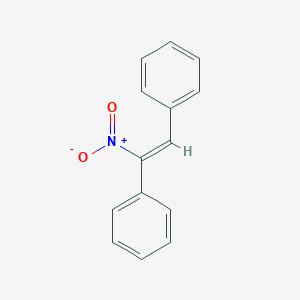
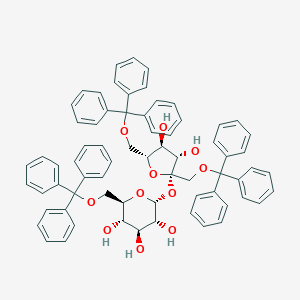


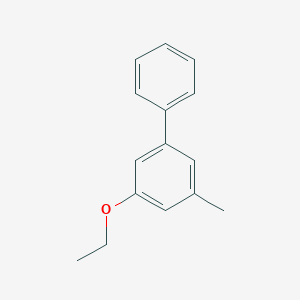
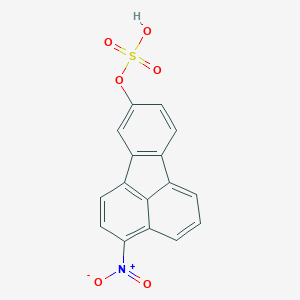
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
